N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide
Description
N-[(2,5-Dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a synthetic indole-based carboxamide derivative characterized by a 3-methylbenzamido substituent at the indole C3 position and a (2,5-dimethoxyphenyl)methyl group appended to the carboxamide nitrogen. Key features include:
- Molecular framework: Indole core with dual amide linkages.
- Substituent effects: The 2,5-dimethoxyphenyl group likely enhances lipophilicity and steric bulk compared to simpler aromatic substituents.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-6-8-17(13-16)25(30)29-23-20-9-4-5-10-21(20)28-24(23)26(31)27-15-18-14-19(32-2)11-12-22(18)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEGRYLGSKHIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide (L881-0800)
The closest structural analog, L881-0800, shares the 3-(3-methylbenzamido)indole-2-carboxamide backbone but replaces the (2,5-dimethoxyphenyl)methyl group with a (furan-2-yl)methyl substituent. Key differences include:
Structural Implications :
- The methoxy groups may engage in π-π stacking or hydrophobic interactions in biological targets, whereas the furan group offers weaker electron-donating properties.
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound shares the 3-methylbenzamido moiety but lacks the indole core and carboxamide linkage. Key distinctions:
Functional Relevance :
- The indole core in the target compound provides a planar aromatic system for target binding, while the benzamide in serves as a directing group for synthetic catalysis.
- The N,O-bidentate directing group in contrasts with the sterically hindered dimethoxyphenyl group in the target compound, which may limit metal coordination.
Comparison with Benzothiazole Acetamide Derivatives
The European patent EP3348550A1 discloses benzothiazole-2-acetamides with trifluoromethyl and aryl substituents. While structurally distinct, these compounds highlight substituent-driven property modulation:
Electron-Withdrawing vs. Electron-Donating Groups :
Comparison with N-(3-Hydroxyphenyl)-1H-indole-2-carboxamide
This analog retains the indole-2-carboxamide core but lacks the 3-methylbenzamido and dimethoxyphenyl groups:
| Property | Target Compound | N-(3-Hydroxyphenyl)-1H-indole-2-carboxamide |
|---|---|---|
| Substituents | 3-Methylbenzamido, dimethoxyphenyl | 3-Hydroxyphenyl |
| logP | ~4.0 | ~2.5 (predicted) |
| Hydrogen Bond Donors | 3 | 2 |
Pharmacodynamic Implications :
- The 3-hydroxyphenyl group in increases polarity, favoring solubility but limiting blood-brain barrier penetration compared to the target compound’s lipophilic dimethoxyphenyl group.
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